Analgesic Activity: Nle Substitution Does Not Enhance Potency Relative to Parent FELL-NH2
In a systematic SAR study of FELL tetrapeptide analogs, the compound containing Nle at the third position (replacing Leu in the parent sequence) failed to increase analgesic activity relative to the parent FELL-NH2 molecule. The parent compound FELL-NH2 exhibited prolonged analgesic effects, while the Nle-containing analog (BB6) showed only time-varying short-term activity that did not reach the efficacy of the parent [1]. This establishes Leu-Nle-NH2 HCl as a functional negative control or baseline comparator for evaluating the contribution of C-terminal modifications (e.g., aldehydes, ketones) or N-terminal capping groups in analgesic peptide design.
| Evidence Dimension | Analgesic Activity Duration and Potency |
|---|---|
| Target Compound Data | Time-varying short-term analgesic activity; did not reach parent compound efficacy |
| Comparator Or Baseline | FELL-NH2 (parent tetrapeptide): more long-lasting analgesic activity |
| Quantified Difference | Nle introduction does not increase analgesic activity relative to parent |
| Conditions | In vivo Paw-pressure (Randall-Selitto) test in experimental animals |
Why This Matters
This negative data point defines Leu-Nle-NH2 HCl as an essential baseline control, allowing researchers to attribute any observed activity gain in modified analogs to the specific pharmacophoric element added (e.g., aldehyde warhead).
- [1] Borisova, B., Nocheva, H., Vladimirova, S., Danalev, D., & Georgiev, D. (2024). Synthesis and analgesic activity of new analogs of FELL tetrapeptide containing D-Phe in the first position. Medicine in Drug Discovery, 22, 100180. View Source
